molecular formula C14H14ClNO2S2 B2822542 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1202988-56-4

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2822542
CAS No.: 1202988-56-4
M. Wt: 327.84
InChI Key: SBFYQUFMNXRTTF-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a 4-chloro substituent and a thiophene-cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzenesulfonamides.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, which is involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance, leading to reduced tumor growth and increased apoptosis . The thiophene and cyclopropyl groups contribute to its binding affinity and selectivity for the enzyme.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(cyclopropylmethyl)benzenesulfonamide: Lacks the thiophene moiety, which may reduce its efficacy in certain applications.

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide: Lacks the chlorine substituent, which can affect its reactivity and binding properties.

Uniqueness

The presence of both the 4-chloro and thiophene-cyclopropyl groups in 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide provides a unique combination of properties that enhance its potential as a multifunctional compound in medicinal and materials chemistry.

Properties

IUPAC Name

4-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c15-11-3-5-12(6-4-11)20(17,18)16-10-14(7-8-14)13-2-1-9-19-13/h1-6,9,16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFYQUFMNXRTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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